5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and three methyl groups. The presence of the fluorophenyl group imparts distinct chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the condensation of appropriate aldehydes or ketones with guanidine derivatives to form the pyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.
Methylation: The final step involves the methylation of the pyrimidine core at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Scientific Research Applications
5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A structurally related compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical properties and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H14FN3O2 |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14FN3O2/c1-17-8-11-12(14(20)19(3)15(21)18(11)2)13(17)9-4-6-10(16)7-5-9/h4-8H,1-3H3 |
InChI Key |
HAFVVVYPDNYDDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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